"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" chemical properties
"2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene" chemical properties
This technical guide provides an in-depth analysis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8), a critical trifunctional scaffold used in the synthesis of advanced pharmaceutical agents, including HIF-2α inhibitors and CDK inhibitors.
High-Value Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is a highly functionalized aromatic building block characterized by its dense substitution pattern. It serves as a "linchpin" intermediate in drug discovery, particularly for constructing fused heterocycles (such as indoles, benzimidazoles, and benzoxazines) found in kinase inhibitors and hypoxia-inducible factor (HIF) modulators.
Its value lies in its orthogonal reactivity :
-
C1-Bromo: Activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Nitro: A latent amine precursor for cyclization or amide coupling.
-
C2-Benzyloxy: A robust phenol protecting group, removable under hydrogenation conditions that simultaneously reduce the nitro group.
-
C5-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without interfering with early-stage coupling chemistry.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| CAS Number | 1393441-89-8 |
| IUPAC Name | 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene |
| Molecular Formula | C₁₃H₉BrFNO₃ |
| Molecular Weight | 326.12 g/mol |
| Exact Mass | 324.9750 |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | O=C1=CC(F)=CC(Br)=C1OCC2=CC=CC=C2 |
Structural Analysis & Reactivity Logic
The strategic placement of substituents allows for divergent synthesis . The diagram below illustrates the electronic environment and potential reaction pathways.
Mechanistic Insight[2][3][4][5]
-
Regiochemistry: The synthesis originates from 2-bromo-4-fluoro-6-nitrophenol .[1] The steric bulk of the bromine and nitro groups forces the benzyl protection to occur at the crowded phenolic oxygen, requiring polar aprotic solvents (DMF) and elevated temperatures to overcome kinetic barriers.
-
Electronic Effects: The C5-fluorine atom is meta to the nitro group and para to the benzyloxy group. This positioning deactivates the ring slightly but does not make the fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr), ensuring it remains intact during downstream manipulations of the bromine or nitro groups.
Experimental Synthesis Protocol
The following protocol describes the synthesis of the target compound from 2-bromo-4-fluoro-6-nitrophenol . This workflow prioritizes yield and purity, minimizing the formation of N-alkylated byproducts (if amine impurities are present) or O-alkylation failure.
Precursor Preparation[7]
-
Starting Material: 2-Bromo-4-fluoro-6-nitrophenol (CAS 1783544-55-7 or similar).
-
Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone (reflux).
Step-by-Step Methodology
-
Activation:
-
Charge a reaction vessel with 2-bromo-4-fluoro-6-nitrophenol (1.0 equiv) and anhydrous DMF (10 volumes).
-
Add K₂CO₃ (1.5 equiv) in a single portion.
-
Technical Note: Stir at room temperature for 30 minutes. The solution will turn deep yellow/orange due to the formation of the nitrophenolate anion. This pre-stirring is crucial to ensure complete deprotonation before alkylating agent addition.
-
-
Alkylation:
-
Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Add Benzyl Bromide (1.2 equiv) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting phenol (polar) should disappear, replaced by the less polar benzyl ether.
-
-
Work-up & Isolation:
-
Quench the reaction by pouring into ice-water (20 volumes). The product typically precipitates as a solid.
-
Stir the slurry for 30 minutes to ensure removal of DMF.
-
Filter the solid and wash exclusively with water (3x) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity (>99%) is required for pharmaceutical use.
-
-
Validation:
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic benzyloxy singlet (~5.2 ppm, 2H) and the aromatic protons of the benzyl group (7.3–7.5 ppm). The core aromatic protons will appear as two doublets (due to F-coupling) in the 7.0–8.0 ppm range.
-
Applications in Drug Discovery[3]
A. HIF-2α Inhibitors (e.g., Belzutifan Analogs)
This scaffold is structurally homologous to the core pharmacophores of HIF-2α inhibitors . The combination of the electron-deficient ring (due to NO₂/F) and the lipophilic benzyl ether mimics the binding interactions required for the PAS-B domain of HIF-2α.
-
Workflow: The nitro group is reduced to an aniline, followed by cyclization to form the dihydro-indole or benzoxazine core characteristic of this drug class.
B. CDK Inhibitors
Patent literature (e.g., WO2022035799) identifies this scaffold as a precursor for Cyclin-Dependent Kinase (CDK) inhibitors .
-
Mechanism: The bromine atom allows for the attachment of heteroaryl "hinge-binder" motifs via Suzuki coupling, while the nitro/amine group serves as the attachment point for the "solvent-front" moiety.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Nitro Compounds: Potential explosion hazard if heated under confinement; generally stable but should be kept away from reducing agents until controlled reduction is intended.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct sunlight to prevent benzylic oxidation).
References
-
ChemicalBook. (2025).[3] 2-(Benzyloxy)-1-bromo-3-nitrobenzene and derivatives: Properties and Suppliers.Link
-
BenchChem. (2024). Synthesis and Reactivity of 2-Bromo-4-fluoro-6-nitrophenol.[1][4]Link
-
World Intellectual Property Organization. (2022).[5] WO2022035799A1 - Heterocycle CDK inhibitors and their use thereof.Link
-
National Institutes of Health (NIH). (2023). Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia.[6][7]Link
-
Ambeed. (2024). Safety Data Sheet: 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene.Link
Sources
- 1. WO2022035799A1 - Heterocycle cdk inhibitors and their use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jkcvhl.com [jkcvhl.com]
- 4. 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | Benchchem [benchchem.com]
- 5. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 6. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
